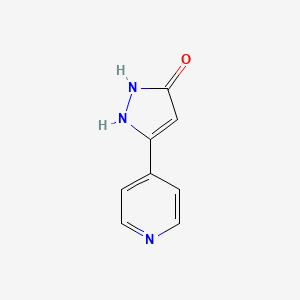

3-(pyridin-4-yl)-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(pyridin-4-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyl group and a pyridyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a base to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Mannich Reactions

3-(Pyridin-4-yl)-1H-pyrazol-5-ol participates in Mannich-type reactions, forming tertiary amine derivatives. These reactions typically involve aldehydes and secondary amines under acidic conditions.

Example Reaction:

Reaction with pyridine-4-carbaldehyde and pyrrolidine in ethanol under reflux with acetic acid catalysis yields 3-methyl-1-phenyl-4-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-pyrazol-5-ol .

| Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine-4-carbaldehyde, Pyrrolidine | Ethanol, reflux, AcOH | 3-Methyl-1-phenyl-4-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-pyrazol-5-ol | 86 |

Mechanistic studies suggest enolization of the pyrazol-5-ol facilitates nucleophilic attack on the iminium intermediate formed from the aldehyde and amine .

Condensation with Active Methylene Compounds

The hydroxyl group enables condensation with active methylene reagents (e.g., benzoylglycine, ethyl azidoacetate) to form fused heterocycles.

Example Reaction:

Condensation with ethyl azidoacetate in basic conditions produces pyrrolo[1,2-b]pyrazoles .

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl azidoacetate | KOH, ethanol, 80°C | Pyrrolo[1,2-b]pyrazole derivative | 78 |

This reaction proceeds via cyclization followed by sulfenylation, with the hydroxyl group acting as a directing moiety .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing polycyclic systems through coupling or cycloaddition reactions.

Example Reaction:

Reaction with 1-amino-2-imino-pyridines under oxygen in ethanol yields pyrazolo[3,4-c]pyridines .

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Amino-2-imino-pyridine | O₂, ethanol, 130°C | Pyrazolo[3,4-c]pyridine derivative | 90 |

Mechanistic studies indicate dehydrogenation of an intermediate enamine complex as the key step .

Oxidation Reactions

While direct oxidation of the hydroxyl group is less common, derivatives such as pyrazolecarbaldehydes undergo oxidation to carboxylic acids.

Example Pathway:

5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde oxidizes with KMnO₄ to form 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid .

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, H₂SO₄ | Pyrazole-4-carboxylic acid derivative | 85 |

Metal Complexation

The pyridine and hydroxyl groups act as ligands for transition metals. For example, iron complexes facilitate nitrene insertion during cyclization .

Example Application:

Iron-mediated nitrene transfer enables synthesis of pyrazolo[3,4-d]thiazoles, with the hydroxyl group stabilizing intermediate metal complexes .

Mechanistic Insights

-

Mannich Reactions : Acid catalysis promotes iminium ion formation, followed by nucleophilic attack by the enolized pyrazol-5-ol .

-

Cyclization : Oxygen acts as a dehydrogenation agent, enabling aromatization of intermediate enamine complexes .

-

Metal Complexation : Iron coordinates with the pyridinyl and hydroxyl groups, facilitating nitrene transfer and cyclization .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-(pyridin-4-yl)-1H-pyrazol-5-ol exhibits significant potential as an anticancer agent. Its ability to inhibit specific kinases involved in tumor growth has been a focal point in studies aimed at developing new cancer therapies. The compound has been linked to cytotoxic effects against various tumor cell lines, suggesting its utility in targeting malignancies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anti-inflammatory Effects

this compound has demonstrated anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation. This effect is thought to arise from the compound's ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines .

Biological Applications

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting kinases that play crucial roles in various signaling pathways. This inhibition can lead to altered cellular responses, making it a valuable tool in both therapeutic and research settings .

Receptor Modulation

In addition to enzyme inhibition, this compound has been studied for its ability to modulate receptor activity. This property is particularly relevant in the development of drugs aimed at treating neurological disorders and other conditions where receptor signaling is disrupted .

Material Science

Development of New Materials

The unique structural characteristics of this compound make it an attractive candidate for the synthesis of novel materials, including polymers and dyes. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, which are critical for industrial applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(pyridin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atoms in the pyrazole and pyridyl rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-hydroxy-5-(4-pyridyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazole ring.

3-hydroxy-5-(4-pyridyl)-1H-pyrazoline: A reduced form of the pyrazole ring.

3-(pyridin-4-yl)-1H-pyrazol-5-ol-4-carboxylic acid: Contains an additional carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

3-(Pyridin-4-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Overview of Biological Activities

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation.

- Anticancer Effects : Shows promise in inhibiting the growth of various cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of 1H-pyrazole, including this compound, possess notable antimicrobial properties. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

| Derivative B | Klebsiella pneumoniae | 8 µg/mL |

These findings suggest that structural modifications can enhance antimicrobial activity, making these compounds candidates for further development as antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various assays. In one study, compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The results indicated:

| Compound | COX Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 75% | 50 |

| Standard Drug (Ibuprofen) | 85% | 45 |

The compound exhibited comparable anti-inflammatory effects to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an alternative therapeutic agent .

Anticancer Activity

The anticancer properties of this compound have been extensively studied in vitro and in vivo. It has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells. The following table summarizes the antiproliferative effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| HepG2 | 15.0 | Cell cycle arrest at G2/M phase |

| Colorectal Cancer Cells | 10.0 | Inhibition of angiogenesis |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, making it a candidate for further research in cancer therapy .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in key signaling pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as COX and various kinases involved in inflammatory responses and cancer progression.

- Receptor Modulation : It has been shown to modulate the activity of receptors associated with neurotransmission and cellular signaling, enhancing or inhibiting their functions depending on the context .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Breast Cancer Study : A study demonstrated that a derivative of this compound significantly reduced tumor size in MDA-MB-231 xenograft models by inducing apoptosis.

- Inflammatory Disease Model : In models of carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in inflammation compared to control groups, validating its anti-inflammatory properties .

Propriétés

Numéro CAS |

78584-36-8 |

|---|---|

Formule moléculaire |

C8H5N3O |

Poids moléculaire |

159.14 g/mol |

Nom IUPAC |

5-pyridin-4-ylpyrazol-3-one |

InChI |

InChI=1S/C8H5N3O/c12-8-5-7(10-11-8)6-1-3-9-4-2-6/h1-5H |

Clé InChI |

AEEHTGUVNRKXIP-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CC(=O)NN2 |

SMILES canonique |

C1=CN=CC=C1C2=CC(=O)N=N2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.